molecular formula C12H19NO4S B12627806 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid CAS No. 918824-87-0

3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid

Katalognummer: B12627806
CAS-Nummer: 918824-87-0
Molekulargewicht: 273.35 g/mol
InChI-Schlüssel: SFMYWBYQUVFMMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid is an organic compound that features a sulfonic acid group, an amino group, and a methoxy-substituted aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxy-2-methylbenzyl chloride with ammonia to form 4-methoxy-2-methylbenzylamine.

    Sulfonation: The intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to introduce the sulfonic acid group, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-{[(4-Hydroxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid.

    Reduction: Formation of 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methyl substituents but lacks the sulfonic acid and amino groups.

    3-Methoxy-4-methylbenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonic acid and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

918824-87-0

Molekularformel

C12H19NO4S

Molekulargewicht

273.35 g/mol

IUPAC-Name

3-[(4-methoxy-2-methylphenyl)methylamino]propane-1-sulfonic acid

InChI

InChI=1S/C12H19NO4S/c1-10-8-12(17-2)5-4-11(10)9-13-6-3-7-18(14,15)16/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,14,15,16)

InChI-Schlüssel

SFMYWBYQUVFMMG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC)CNCCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.